molecular formula C20H14S2 B1459256 2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation) CAS No. 1392416-39-5

2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)

Cat. No. B1459256
CAS RN: 1392416-39-5
M. Wt: 318.5 g/mol
InChI Key: JSJKBPBSELKJQI-UHFFFAOYSA-N
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Description

2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene is a chemical compound with the molecular formula C20H14S2 . It is a solid at 20°C and should be stored under inert gas . It is sensitive to light and air .


Molecular Structure Analysis

The IUPAC name for 2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene is 7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene .


Physical And Chemical Properties Analysis

2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene has a molecular weight of 318.45 . Its maximum absorption wavelength (λmax) is 479nm in CHCl3 .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

This compound is used in the fabrication and evaluation of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel. These transistors can be used in flexible electronics because of their mechanical flexibility and low cost.

Organic Semiconductors

2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene is a stable p-type organic semiconductor . Organic semiconductors are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Compounds Purified by Sublimation

2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene is a compound that is purified by sublimation . This means it can be used in applications that require highly pure compounds, such as in the manufacturing of high-performance organic electronics.

Electronic Materials

This compound is used in the production of electronic materials . These materials are used in a variety of electronic devices, including transistors, diodes, and sensors.

Chemical Structural Class

2,8-Dimethylanthra[2,3-b:7,6-b’]dithiophene belongs to the chemical structural class of 5-Membered Heterocyclic Compounds, Thiophenes, and Benzothiophenes . This means it can be used in chemical reactions that involve these classes of compounds.

properties

IUPAC Name

7,17-dimethyl-6,18-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,16,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c1-11-3-17-7-13-5-14-8-18-4-12(2)22-20(18)10-16(14)6-15(13)9-19(17)21-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKBPBSELKJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC4=C(C=C3C=C2S1)C=C5C(=C4)C=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)
Reactant of Route 2
2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)
Reactant of Route 3
2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)
Reactant of Route 4
2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)
Reactant of Route 5
Reactant of Route 5
2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)
Reactant of Route 6
Reactant of Route 6
2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)

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